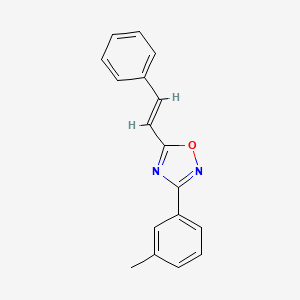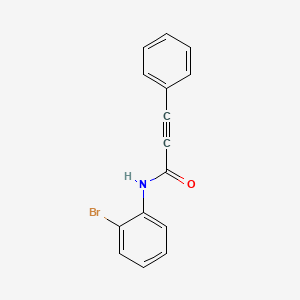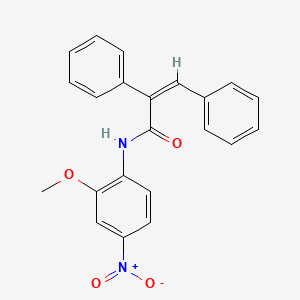![molecular formula C20H21ClFNO3 B5414932 {2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5414932.png)
{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride, also known as FMAH, is a chemical compound that has been synthesized for scientific research purposes. FMAH is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
作用機序
{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride is a selective irreversible inhibitor of MAO-B. MAO-B is an enzyme that is responsible for the breakdown of dopamine, serotonin, and norepinephrine in the brain. Inhibition of MAO-B leads to increased levels of these neurotransmitters, which can have various physiological and behavioral effects. This compound irreversibly binds to the active site of MAO-B, preventing the enzyme from metabolizing neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of MAO-B. Increased levels of dopamine, serotonin, and norepinephrine have been observed in animal models following this compound administration. These neurotransmitters play important roles in various physiological processes such as mood regulation, motor control, and cognitive function. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using {2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride in lab experiments include its selectivity and irreversibility as an MAO-B inhibitor. This compound has been shown to have minimal effects on MAO-A, which reduces the risk of unwanted side effects. The irreversible nature of this compound binding to MAO-B also ensures that the effects of the compound are long-lasting. However, the irreversible nature of this compound also means that caution must be taken when interpreting the results of experiments involving this compound. The long-lasting effects of this compound may mask the effects of other interventions or treatments.
将来の方向性
There are several future directions for research involving {2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride. One area of interest is the potential therapeutic applications of this compound in neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal models, and further research is needed to determine whether these effects can be translated to humans. Another area of interest is the development of more selective and reversible MAO-B inhibitors. While this compound is a valuable tool for studying the role of MAO-B in various diseases, its irreversible nature limits its potential as a therapeutic agent. Finally, further research is needed to determine the long-term effects of this compound on neurotransmitter metabolism and behavior.
合成法
The synthesis of {2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride involves the reaction of 2-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde with 2-furylmethylamine in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain the hydrochloride salt of this compound. The synthesis of this compound has been reported in several scientific publications, and the purity and identity of the compound have been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride has been used in scientific research to study the role of MAO-B in various physiological and pathological processes. MAO-B has been implicated in the pathogenesis of neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. This compound has been shown to selectively inhibit MAO-B activity, which makes it a valuable tool for investigating the role of MAO-B in these diseases. This compound has also been used to study the effects of MAO-B inhibition on neurotransmitter metabolism and behavior in animal models.
特性
IUPAC Name |
1-[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3.ClH/c1-23-19-10-4-7-15(12-22-13-17-8-5-11-24-17)20(19)25-14-16-6-2-3-9-18(16)21;/h2-11,22H,12-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCAQWYWXANRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNCC3=CC=CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-{5-[(4-chlorophenyl)thio]-2-furyl}vinyl)-3-methyl-4-nitroisoxazole](/img/structure/B5414852.png)
![2-(2-methoxyphenyl)-N-{4-[(methylamino)sulfonyl]phenyl}acetamide](/img/structure/B5414854.png)
![N-{2-[7-(2,3-dimethoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}urea](/img/structure/B5414860.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5414869.png)

![N'-{[5-(3-chlorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5414879.png)
![3-(4-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5414883.png)
![1-[(isopropylamino)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5414899.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5414906.png)
![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5414912.png)
![6-[(2,3-dihydroxypropyl)(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5414916.png)

